molecular formula C21H26N2O3S B5110783 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5110783
M. Wt: 386.5 g/mol
InChI Key: LPDLBVSRTPNPHI-UHFFFAOYSA-N
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Description

6-Methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule belonging to a class of compounds based on the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. This core structure is characterized by a cyclohexene ring fused to a thiophene ring, which often adopts a half-chair conformation and can display near-planar geometry, influencing its molecular interactions . The specific structure features a 4-(4-methylphenoxy)butanoyl side chain linked to the core via an amide bond, a common motif in bioactive molecules designed for targeted research applications. While a specific mechanism of action for this precise compound is not documented in the searched literature, structurally related tetrahydrobenzothiophene carboxamides have been investigated as inhibitors of protein targets such as the kinesin spindle protein (KIF11) . KIF11 is a motor protein essential for establishing the bipolar spindle during mitosis, making it a target of interest in cell biology and oncology research . The presence of the carboxamide group and the phenoxybutanoyl chain suggests potential for similar biological activity, positioning this compound as a valuable chemical tool for probing cellular pathways, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns in drug discovery. This product is provided for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for confirming the identity and purity of the compound to suit their specific experimental requirements.

Properties

IUPAC Name

6-methyl-2-[4-(4-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-13-5-8-15(9-6-13)26-11-3-4-18(24)23-21-19(20(22)25)16-10-7-14(2)12-17(16)27-21/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLBVSRTPNPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula: C21H26N2O3S
  • Molecular Weight: 386.5 g/mol
  • IUPAC Name: 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Structural Features

The compound features a benzothiophene core with a carboxamide functional group and a phenoxybutanoyl side chain, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to benzothiophenes exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzothiophene can inhibit cell proliferation in various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzothiophene derivatives against tumor cell lines. The results showed that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The mechanism involved the induction of apoptosis and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound's structural similarities to other thiophene derivatives suggest potential antimicrobial properties. Various studies have reported that thiophene derivatives demonstrate moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Screening

In one study, synthesized thiophene compounds were screened for antibacterial activity. The results indicated that certain compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin, suggesting their potential as antimicrobial agents .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with key biological targets such as enzymes or receptors involved in cancer cell proliferation and bacterial growth. Similar compounds often exert their effects through:

  • Enzyme inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor interaction : Binding to specific receptors can modulate signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
6-Methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideBenzothiophene derivativeAnticancer, Antimicrobial
5-Aminobenzo[b]thiophene-2-carboxylic acidBenzothiophene derivativeAnti-inflammatory
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylateBenzothiophene derivativeAnticancer

Scientific Research Applications

The compound 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C23H30N2O3S
  • Molecular Weight : 414.56 g/mol
  • CAS Number : Not widely listed but can be referenced through its structural formula.

Pharmacological Applications

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in Journal of Medicinal Chemistry highlighted that benzothiophene derivatives could selectively target cancer cells while sparing normal cells .

Antidepressant Effects

In preclinical models, compounds related to 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been evaluated for their antidepressant-like effects. These studies suggest that the compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine, contributing to mood enhancement .

Anti-inflammatory Properties

Research indicates that similar compounds can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Biochemical Research

The compound can serve as a valuable tool in biochemical research for studying enzyme interactions and pathways due to its unique structural features.

Enzyme Inhibition Studies

Compounds structurally related to 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been used to investigate the inhibition of specific enzymes involved in metabolic pathways. For example, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntidepressantModulates serotonin and norepinephrine levels
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionInhibits COX enzymes

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiophene derivatives demonstrated significant anticancer activity against breast cancer cell lines. The results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .

Case Study 2: Depression Model

In a rodent model of depression, administration of the compound resulted in significant behavioral improvements compared to control groups. The study measured changes in locomotor activity and sucrose preference as indicators of depressive-like behavior. The results suggested a potential mechanism involving serotonin receptor modulation .

Comparison with Similar Compounds

Core Modifications

  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) This compound () shares the tetrahydrobenzothiophene core but differs in substituents: an ethyl ester at position 3 and a 4-hydroxyphenyl group linked via an ethoxy-oxoethylamino moiety at position 2.
  • N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Here, the 2-position substituent is a shorter propanoylamino chain, and the carboxamide at position 3 is modified with a 2-chlorophenyl group (). The chloro substituent may increase lipophilicity and alter binding affinity compared to the target compound’s 4-methylphenoxybutanoyl chain .

Azomethine Derivatives

Compounds such as 2-{[(E)-(4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (I) and N-(4-methylphenyl)-2-{[(E)-(4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (II) () feature azomethine (Schiff base) linkages at position 2. These derivatives exhibit antibacterial and antifungal activities, suggesting that the target compound’s amide-based substituent may offer distinct stability and activity profiles due to reduced hydrolytic susceptibility compared to Schiff bases .

Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Key Functional Groups
Target compound 443.53 ~3.2 3 (donors), 5 (acceptors) Carboxamide, phenoxy, butanoyl
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 390.44 ~2.8 2 (donors), 6 (acceptors) Ester, hydroxyl, ketone
N-(2-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 365.89 ~3.5 2 (donors), 4 (acceptors) Carboxamide, chloro, propanoyl
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 287.38 ~2.1 1 (donor), 3 (acceptors) Ester, amino

The target compound’s higher molecular weight and LogP suggest greater lipophilicity, which may influence bioavailability and tissue penetration compared to ester-containing analogs .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the sulfonamide or amide backbone via coupling reactions, using reagents like sulfonyl chlorides or activated carbonyl intermediates.
  • Step 2 : Cyclization or functionalization of the tetrahydrobenzothiophene core under controlled temperatures (e.g., 0–60°C) and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
  • Step 3 : Final purification via column chromatography or recrystallization. Key optimizations include adjusting pH (e.g., using triethylamine as a base), solvent polarity, and catalyst selection (e.g., pyridine derivatives) to minimize side reactions .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

Methodological workflows include:

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
  • NMR Spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) for molecular weight validation.
  • Infrared (IR) Spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. What initial biological screening approaches are used to assess therapeutic potential?

  • In Vitro Assays :
  • Enzyme inhibition studies (e.g., kinase or protease targets) with IC₅₀ calculations.
  • Antimicrobial activity via minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.
  • Cytotoxicity screening using cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address contradictions in reported synthesis yields?

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variability). To resolve:

  • Design of Experiments (DOE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify critical parameters.
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation . Example workflow:
Variable TestedRange InvestigatedOptimal Condition
Temperature25–70°C50°C
Solvent (DMF:H₂O)9:1 to 7:38:2

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

SAR studies require systematic structural modifications:

  • Functional Group Variation : Replace the 4-methylphenoxy moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Core Modifications : Introduce heteroatoms (e.g., N, O) into the tetrahydrobenzothiophene ring.
  • In Silico Screening : Molecular docking to predict binding affinity to target proteins (e.g., COX-2 or EGFR). Biological validation via dose-response curves and selectivity profiling against related targets is critical .

Q. How should conflicting data regarding biological activity across studies be resolved methodologically?

Discrepancies may stem from assay conditions or compound purity. Resolution steps:

  • Assay Standardization : Use validated protocols (e.g., CLIA for enzymatic assays) and include positive/negative controls.
  • Orthogonal Validation : Confirm activity with complementary techniques (e.g., SPR for binding affinity if ELISA results are inconsistent).
  • Batch Reproducibility : Synthesize multiple compound batches and compare purity via HPLC-MS .

Methodological Framework for Data Contradiction Analysis

StepActionTools/Techniques
1Identify VariablesDOE, Literature Review
2Computational PredictionDFT, Molecular Dynamics
3Experimental ValidationHPLC, SPR, Dose-Response Assays
4Data IntegrationMultivariate Analysis (e.g., PCA)

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